
3-Amino-6-bromo-5-(trifluorométhyl)picolinate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” can be represented by the SMILES string:COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .
Applications De Recherche Scientifique
Produits agrochimiques
3-Amino-6-bromo-5-(trifluorométhyl)picolinate de méthyle: est un intermédiaire précieux dans la synthèse de produits agrochimiques. La partie trifluorométhylpyridine (TFMP) dans sa structure est particulièrement importante dans le développement d'agents de protection des cultures. Les dérivés de TFMP ont été utilisés pour créer des composés qui protègent les cultures des ravageurs, plus de 20 nouveaux produits agrochimiques contenant du TFMP ayant obtenu des noms communs ISO .
Recherche pharmaceutique
Dans l'industrie pharmaceutique, les propriétés physicochimiques uniques de l'atome de fluor combinées au cycle pyridine des dérivés de TFMP, comme le this compound, contribuent au développement de nouveaux médicaments. Plusieurs produits pharmaceutiques contenant la partie TFMP ont été approuvés et de nombreux candidats sont actuellement en cours d'essais cliniques .
Médecine vétérinaire
Semblables à leurs applications dans les produits pharmaceutiques humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Les dérivés du composé ont été incorporés dans des produits vétérinaires, améliorant leur efficacité et leurs profils de sécurité .
Science des matériaux
Les dérivés du composé peuvent être utilisés comme blocs de construction en science des matériaux, en particulier dans la synthèse de matériaux haute performance qui nécessitent la stabilité fournie par le groupe trifluorométhyle .
Synthèse chimique
Le this compound sert de précurseur dans diverses synthèses chimiques, en particulier dans la construction de molécules complexes où l'introduction d'un groupe trifluorométhyle est souhaitée .
Chimie analytique
En chimie analytique, les dérivés de TFMP sont utilisés comme étalons et réactifs. Leurs signatures chimiques distinctes permettent des mesures et des analyses précises dans des dosages chimiques complexes .
Chromatographie
Le composé est utilisé dans les processus chromatographiques comme composé de référence en raison de ses caractéristiques de rétention uniques, qui aident à la séparation et à l'identification de composés similaires .
Matériaux fonctionnels
L'introduction du groupe TFMP dans les matériaux peut modifier leurs propriétés physiques, telles que l'augmentation de la résistance à la dégradation dans des conditions difficiles, ce qui le rend précieux dans la création de matériaux fonctionnels .
Safety and Hazards
This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
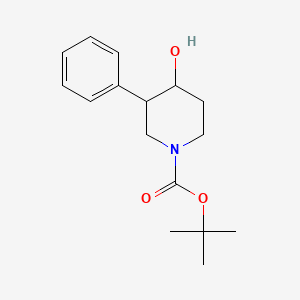
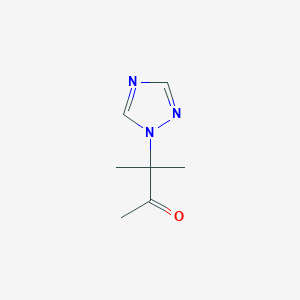
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

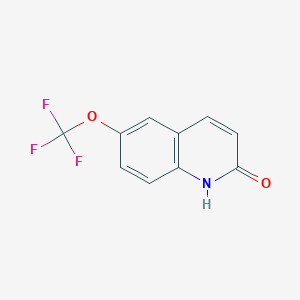
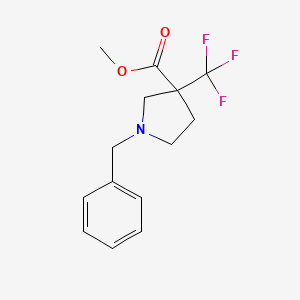
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
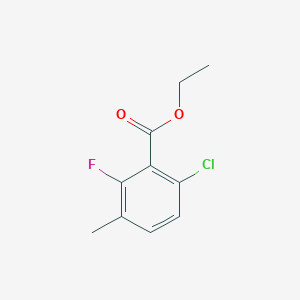
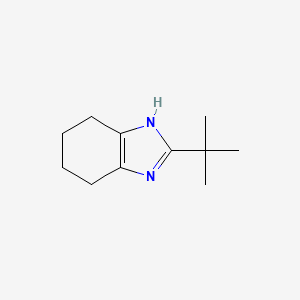
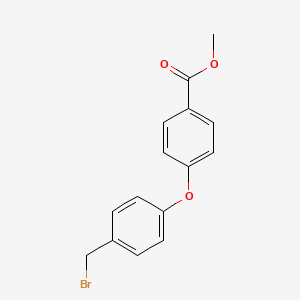
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)